Cas no 1804943-10-9 (4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)

4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine
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- インチ: 1S/C8H8F2INO2/c1-13-6-5(7(9)10)4(11)3-12-8(6)14-2/h3,7H,1-2H3
- InChIKey: DLGRKRJBIMCROW-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1C(F)F)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 31.4
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072158-250mg |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 250mg |
$504.00 | 2022-04-01 | |
Alichem | A029072158-500mg |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 500mg |
$823.15 | 2022-04-01 | |
Alichem | A029072158-1g |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine |
1804943-10-9 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridineに関する追加情報
Introduction to 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine (CAS No. 1804943-10-9)
4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1804943-10-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of multiple functional groups, including an iodo substituent at the 5-position, two methoxy groups at the 2- and 3-positions, and a difluoromethyl group at the 4-position, makes this molecule a versatile intermediate in synthetic chemistry and drug discovery.
The structural features of 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine contribute to its unique reactivity and potential biological activity. The iodo group is particularly noteworthy, as it serves as an excellent handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are widely employed in the construction of complex molecular architectures, making this compound a valuable building block in the synthesis of novel pharmaceuticals.
The difluoromethyl group is another key feature that enhances the compound's utility in drug development. Difluorinated moieties are frequently incorporated into bioactive molecules due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. For instance, recent studies have demonstrated that the introduction of difluoromethyl groups can modulate enzyme inhibition and receptor binding profiles, leading to more effective therapeutic agents.
In addition to its synthetic utility, 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine has shown promise in several preclinical studies aimed at identifying novel pharmacological targets. The combination of electronic and steric effects imposed by the various substituents may influence its interaction with biological macromolecules. Specifically, the electron-withdrawing nature of the difluoromethyl group and the electron-donating effects of the methoxy groups can modulate the compound's electronic properties, thereby influencing its binding mode to enzymes or receptors.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that modifications to the pyridine core or the attached functional groups can fine-tune binding interactions with target proteins. For example, virtual screening campaigns have identified derivatives of 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine as candidates for inhibiting kinases or other therapeutic targets relevant to oncology and inflammatory diseases.
The pharmaceutical industry has been particularly interested in exploring derivatives of this compound for their potential as antiviral or anticancer agents. The iodine atom at the 5-position allows for facile introduction of diverse pharmacophores through transition-metal-catalyzed reactions. Moreover, preliminary data indicate that certain analogs exhibit inhibitory activity against viral proteases or kinases involved in cell proliferation pathways.
From a synthetic chemistry perspective, 4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine serves as a versatile precursor for constructing more complex scaffolds. For instance, palladium-catalyzed cross-coupling reactions with organometallic reagents can be used to introduce aryl or vinyl groups at various positions along the pyridine ring. Such transformations are instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at discovering new lead structures.
The methoxy groups at positions 2 and 3 provide additional handles for further derivatization. For example, selective demethylation followed by nucleophilic substitution could be employed to introduce other functional groups such as amino or carboxylic acid moieties. These modifications can be tailored to optimize solubility, permeability across biological membranes (ADME properties), or metabolic stability.
In conclusion,4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine (CAS No. 1804943-10-9) represents a promising scaffold for medicinal chemists seeking to develop novel therapeutic agents. Its unique structural features—comprising an iodine substituent,difluoromethyl, and methoxy groups—make it an attractive intermediate for both synthetic applications and biological investigations. Ongoing research continues to uncover new ways to leverage this compound's potential in addressing unmet medical needs across various therapeutic areas.
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